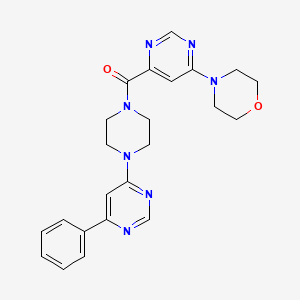
(6-Morpholinopyrimidin-4-yl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of morpholinopyrimidine and piperazine derivatives. Researchers have developed various synthetic routes to obtain this compound, and some of them have been reported in the literature . The exact synthetic pathway would depend on the specific substituents and reaction conditions.作用機序
The mechanism of action of (6-Morpholinopyrimidin-4-yl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone involves the inhibition of protein kinases. It binds to the ATP binding site of the kinase and prevents the transfer of phosphate groups to downstream targets. This leads to the inhibition of various cellular processes such as cell growth, proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
The advantages of using (6-Morpholinopyrimidin-4-yl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone in lab experiments include its potent inhibitory activity against protein kinases, its ability to selectively inhibit specific kinases, and its potential therapeutic applications in the treatment of cancer and other diseases. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to prepare stock solutions.
将来の方向性
There are several future directions for the study of (6-Morpholinopyrimidin-4-yl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and other diseases. Another direction is to study its effects on other protein targets in the human body. Additionally, the development of more potent and selective inhibitors based on the structure of this compound could lead to the discovery of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of (6-Morpholinopyrimidin-4-yl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone involves the reaction of 4-(6-phenylpyrimidin-4-yl)piperazine with 6-bromo-4-morpholinopyrimidine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as DMF or DMSO. The product is then isolated and purified using standard techniques such as column chromatography.
科学的研究の応用
(6-Morpholinopyrimidin-4-yl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone has been found to have potential applications in various areas of scientific research. It has been studied for its ability to inhibit protein kinases such as PIM1, PIM2, and PIM3. These kinases are involved in various cellular processes such as cell growth, proliferation, and apoptosis. Inhibition of these kinases has been found to have therapeutic potential in the treatment of cancer and other diseases.
特性
IUPAC Name |
(6-morpholin-4-ylpyrimidin-4-yl)-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c31-23(20-15-22(27-17-25-20)29-10-12-32-13-11-29)30-8-6-28(7-9-30)21-14-19(24-16-26-21)18-4-2-1-3-5-18/h1-5,14-17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIWTVRXLLPFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC(=NC=N4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2685041.png)
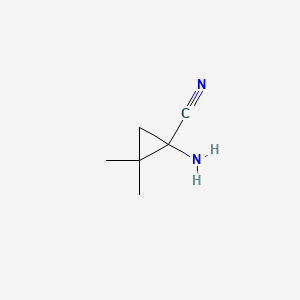
![tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate](/img/structure/B2685044.png)
![(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-5,5'-bibenzo[d][1,3]dioxole (racemic)](/img/structure/B2685046.png)
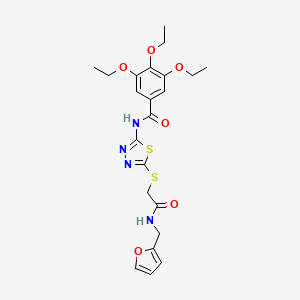
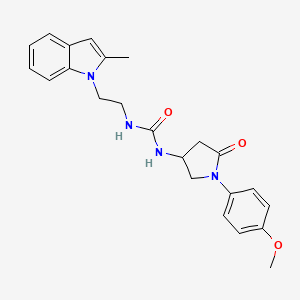


![Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2685055.png)

![N-(4-Bromophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2685057.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-chlorophenyl)acetamide](/img/structure/B2685061.png)
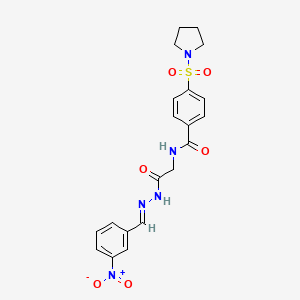
![6-Cyclopropyl-2-[[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2685064.png)
